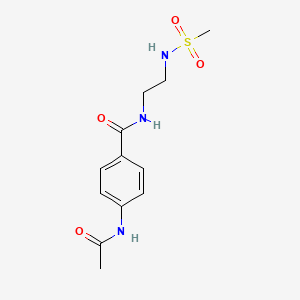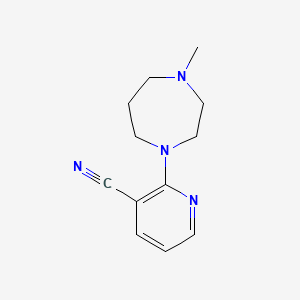
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an acetamido group, a methanesulfonamidoethyl group, and a benzamide core. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
作用机制
Target of Action
The primary target of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is the Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
This compound acts as an inhibitor of HDAC . By inhibiting HDAC, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to various cellular responses.
Biochemical Pathways
The inhibition of HDAC by this compound affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. Changes in this pathway can lead to alterations in the transcription of certain genes, which can have downstream effects on cellular functions and processes.
Result of Action
The inhibition of HDAC by this compound can lead to changes in gene expression . These changes can result in various molecular and cellular effects, depending on the specific genes affected. In some cases, this can lead to the induction of cell cycle arrest and apoptosis, particularly in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amine precursor with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting intermediate with methanesulfonyl chloride to introduce the methanesulfonamidoethyl group. The final step involves coupling the intermediate with a benzamide derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pH, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido or methanesulfonamidoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
科学研究应用
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
相似化合物的比较
Similar Compounds
- 4-acetamido-N-(2-aminoethyl)benzamide
- 4-acetamido-N-(2-sulfamidoethyl)benzamide
- 4-acetamido-N-(2-chloroethyl)benzamide
Uniqueness
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamidoethyl group, in particular, enhances its solubility and reactivity compared to similar compounds .
属性
IUPAC Name |
4-acetamido-N-[2-(methanesulfonamido)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9(16)15-11-5-3-10(4-6-11)12(17)13-7-8-14-20(2,18)19/h3-6,14H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBDKIOTAAEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)
![1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574529.png)
![5-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6574530.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6574539.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6574543.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6574551.png)
![3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574559.png)
![3-methoxy-1-methyl-N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6574564.png)
![3-ethoxy-1-ethyl-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6574565.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6574582.png)
![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)
![4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B6574596.png)
